Hydroxy(4-methylphenyl)phenylacetic acid methyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . Another related compound, Methyl phenylacetate, is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of base .Wissenschaftliche Forschungsanwendungen

Chemical Modification and Polymer Applications

Chemical modification of biopolymers like xylan has shown the potential for creating ethers and esters with specific properties, highlighting the relevance of ester functionalities in designing biocompatible materials. Xylan esters, for example, have been synthesized for various applications, including drug delivery, due to their ability to form nanoparticles and their antimicrobial properties. This suggests the potential utility of hydroxy(4-methylphenyl)phenylacetic acid methyl ester in similar biomedical applications, where its ester group could play a critical role in the development of novel drug delivery systems or antimicrobial agents (Petzold-Welcke et al., 2014).

Antioxidant Properties and Structural Activity Relationships

The structure-activity relationship (SAR) studies of hydroxycinnamic acids (HCAs), which share a phenolic core structure with hydroxy(4-methylphenyl)phenylacetic acid methyl ester, have highlighted the critical role of unsaturated bonds and hydroxyl groups in conferring antioxidant activity. Such insights suggest that modifications in the aromatic ring or the esterification of carboxylic groups could significantly impact the antioxidant potential of related compounds. The potential of hydroxy(4-methylphenyl)phenylacetic acid methyl ester to serve as a lead compound for antioxidant applications could thus be inferred, pending further investigation into its specific SARs (Razzaghi-Asl et al., 2013).

Biotechnological and Environmental Applications

Lactic acid production from biomass is an example of utilizing organic compounds for sustainable chemical production. Derivatives of lactic acid, another hydroxycarboxylic acid, have been explored for the synthesis of biodegradable polymers and other chemicals, highlighting the broader relevance of carboxylic acid esters in green chemistry and biotechnology. This aligns with the potential applications of hydroxy(4-methylphenyl)phenylacetic acid methyl ester in similar contexts, where its chemical structure could be leveraged for the synthesis of environmentally friendly materials or chemicals (Gao et al., 2011).

Wirkmechanismus

Target of Action

This compound is a benzene derivative, and benzene compounds are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .

Biochemical Pathways

Given its structural similarity to other benzene derivatives, it may influence pathways related to these compounds

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound

Action Environment

The action, efficacy, and stability of Methyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, temperature, and more

Eigenschaften

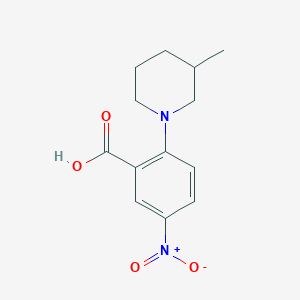

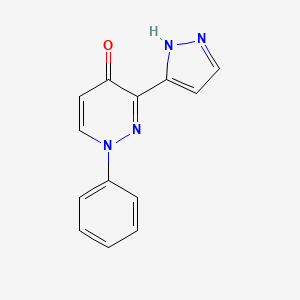

IUPAC Name |

methyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-8-10-14(11-9-12)16(18,15(17)19-2)13-6-4-3-5-7-13/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVNPXGXPIHQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)

![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)